1,3-Diacetoxypropane

Overview

Description

Synthesis Analysis

The synthesis of 1,3-Diacetoxypropane has been explored through novel methodologies, highlighting its significance in organic chemistry. A novel synthesis route from isobutane, utilizing a palladium metal catalyst in a gas phase, has demonstrated the compound's formation alongside methallyl acetate, showcasing its utility and the effectiveness of this method in achieving good yields (Nakamura & Yasui, 1971).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3-diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid, has been elucidated through IR spectroscopy and X-ray diffraction, providing insights into the structural aspects that could be analogous to this compound. These studies reveal the importance of hydrogen bonding in the crystal structure and offer a basis for understanding similar compounds' molecular arrangements (Polyakova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound underline its reactivity and potential for further chemical transformations. The acetoxylation of olefins to produce vinyl acetate, for instance, provides a glimpse into the reactivity of such compounds and their utility in organic synthesis. These reactions not only demonstrate the compound's chemical versatility but also its potential applications in creating more complex molecules (Nakamura & Yasui, 1971).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments and conditions. Although specific studies on these properties were not identified in the current literature search, these characteristics are crucial for practical applications in synthesis and industry.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are central to its applications in organic synthesis. The compound's role in forming ethers and esters through reactions with alcohols and acids highlights its versatility and utility as a chemical building block (Shostakovskii, Kuznetsov, & Yang Tse-min, 1962).

Scientific Research Applications

1. As a Precursor in Chemical Synthesis

1,3-Diacetoxypropane serves as an intermediate in various chemical synthesis processes. For instance, it has been used in the synthesis of certain phenylpropanoids, as evidenced in a study where a new phenylpropanoid was derived from Peperomia tetraphylla, involving this compound as an intermediate (Li et al., 2013)(Li et al., 2013). Additionally, it is utilized in the synthesis of complex organic compounds, such as in the concise synthesis of 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for posaconazole (Chen et al., 2015)(Chen et al., 2015).

2. In Bioengineering and Biotechnological Production

This compound plays a significant role in biotechnological applications, particularly in the production of valuable chemicals from renewable resources. A notable example is its use in the bio-production of 3-hydroxypropanoic acid (3-HP), a chemical with numerous industrial applications. Advances in metabolic engineering and synthetic biology have enhanced the efficiency of bio-production methods involving this compound (Jers et al., 2019)(Jers et al., 2019). Similarly, Bacillus subtilis has been genetically engineered to convert glycerol into 3-HP, with this compound being a critical component in this process (Kalantari et al., 2017)(Kalantari et al., 2017).

3. Catalytic and Chemical Reactions

The use of this compound extends to catalytic reactions and chemical transformations. For instance, it has been involved in the selective conversion of glycerol to acetol over sodium-doped metal oxide catalysts (Kinage et al., 2010)(Kinage et al., 2010). Additionally, its derivatives have been studied in the context of green chemistry for their potential as substitutive solvents (García et al., 2010)(García et al., 2010).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3-acetyloxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVGICPKBRQDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

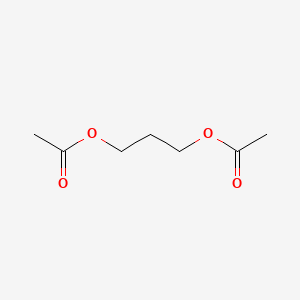

CC(=O)OCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211889 | |

| Record name | 1,3-Propanediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628-66-0 | |

| Record name | 1,3-Diacetoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3LM67XJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)